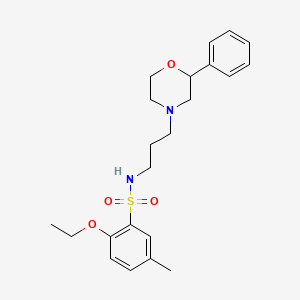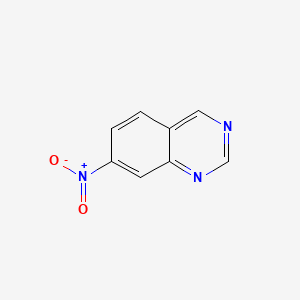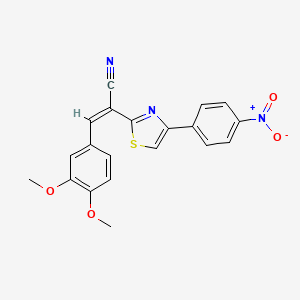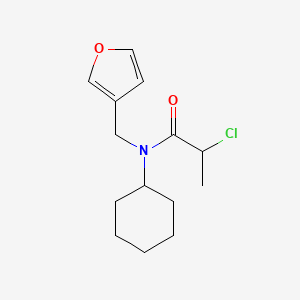
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide” is a complex organic compound. It contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Thiophene derivatives have been reported to exhibit a wide range of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide, due to its complex structure, is involved in various synthetic and chemical studies. One study focused on the synthesis of trisubstituted cyclopropanes, which are chemically related to this compound. These compounds were synthesized using asymmetric cyclopropanation and evaluated for their inhibitory potential against serotonin, norepinephrine, and dopamine transporters, showing significant potential as dual inhibitors (White et al., 2009). Another study involved the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a structural resemblance to this compound. These compounds were analyzed using various spectroscopic methods, and their chemical structures were elucidated, indicating their potential in diverse chemical applications (Özer et al., 2009).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, compounds structurally related to this compound are synthesized and evaluated for their biological activities. For instance, novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives containing a hydrazide moiety were synthesized and assessed for their antimicrobial activity, showcasing the versatility of such compounds in drug development (Mahmoud et al., 2017).
Applications in Advanced Materials and Catalysis
Research has also explored the use of related compounds in advanced materials and catalysis. A study on nonfullerene electron transporting materials based on naphthalene diimide for perovskite solar cells indicated the utility of structurally similar compounds in enhancing the performance and stability of solar cells, a critical area in renewable energy technologies (Jung et al., 2018).
Wirkmechanismus
The mechanism of action would depend on the specific application of “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide”. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(19-9-3-6-15-5-1-2-8-18(15)19)21(16-10-11-16)13-12-17-7-4-14-23-17/h1-9,14,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFNEULHDOYJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)
![5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2879260.png)
![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)
![1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2879269.png)


![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)

